Product packaging for Trimethylsulfoxonium(Cat. No.:CAS No. 47987-92-8)

Trimethylsulfoxonium

Cat. No.: B8643921
CAS No.: 47987-92-8
M. Wt: 93.17 g/mol
InChI Key: YRYSAWZMIRQUBO-UHFFFAOYSA-N
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Description

Historical Development and Initial Discoveries of Sulfoxonium Ylide Chemistry

The foundational work on sulfur ylides, the broader class to which sulfoxonium ylides belong, dates back to the 1930s with initial discoveries by Jessop and Ingold. mdpi.comunibo.itrsc.org However, the synthetic utility and widespread exploration of these compounds significantly accelerated in the 1960s. A.W. Johnson, followed by the seminal contributions of Elias J. Corey and Michael Chaykovsky, elucidated the remarkable methylene (B1212753) transfer properties of sulfur ylides. mdpi.comunibo.itrsc.orgoaepublish.comrsc.orgwikipedia.org Their research, particularly the "Corey-Chaykovsky reaction," demonstrated the ability of both sulfonium (B1226848) and sulfoxonium ylides to react with aldehydes and ketones, leading to the formation of epoxides and cyclopropanes. mdpi.comwikipedia.org

Trimethylsulfoxonium iodide (PubChem CID: 2724227), a common precursor for sulfoxonium ylides, is typically formed through an SN2 reaction between dimethyl sulfoxide (B87167) (DMSO) (PubChem CID: 679) and methyl iodide (PubChem CID: 6370). mdpi.com Subsequent deprotonation of an acidic α-hydrogen of this compound iodide yields dimethylsulfoxonium methylide (PubChem CID: 160914), the active ylide species. mdpi.com

Academic Significance of this compound and its Derived Ylides as Synthetic Reagents

This compound and its derived ylides, such as dimethylsulfoxonium methylide, hold substantial academic significance due to their versatility as C1 synthons. rsc.orgnih.gov They are widely employed for the construction of small, strained ring systems including epoxides (PubChem CID: 7476), aziridines (PubChem CID: 9345), and cyclopropanes (PubChem CID: 996). mdpi.comunibo.itoaepublish.comwikipedia.orgnih.gov This utility stems from their ability to act as nucleophilic 1,1'-dipolar species, facilitating various chemical transformations. oaepublish.com

A key advantage of sulfoxonium ylides, particularly stabilized variants, is their thermal stability, ease of preparation, and relatively low toxicity, making them practical and bench-stable reagents. oaepublish.comnih.govrsc.orgsigmaaldrich.com Furthermore, their reactivity often parallels that of diazo compounds (PubChem CID: 24700), but with significantly improved safety profiles, positioning them as valuable and safer carbene precursors in large-scale syntheses and industrial applications, notably by companies like Merck. unibo.itsigmaaldrich.comthieme-connect.commdpi.comresearchgate.net The development of methodologies for synthesizing more complex pro-chiral sulfoxonium ylides has further expanded their scope in asymmetric transformations. rsc.org

Comparative Analysis with Related Sulfur Ylides (e.g., Sulfonium Ylides) and Diazo Compounds

Sulfur ylides are broadly categorized into sulfonium ylides and sulfoxonium ylides based on the oxidation state of the sulfur atom. mdpi.comunibo.it A crucial distinction lies in their stability and nucleophilicity. Sulfoxonium ylides are generally more stable and less nucleophilic at the carbanion compared to sulfonium ylides. mdpi.comunibo.itrsc.orgmdpi.comresearchgate.net This enhanced stability in sulfoxonium ylides is attributed to the electron-withdrawing effect and delocalization of the negative charge by the neighboring positively charged sulfoxonium group, which includes an additional oxygen atom. mdpi.comrsc.org

This difference in stability and nucleophilicity leads to divergent reactivity patterns:

Corey-Chaykovsky Reaction Selectivity : In reactions with α,β-unsaturated carbonyl compounds (e.g., enones), sulfonium ylides typically favor the formation of epoxides via 1,2-addition, while sulfoxonium ylides often lead to cyclopropanes via 1,4-addition (Michael addition followed by intramolecular cyclization). unibo.itresearchgate.net This regioselectivity is a critical feature for synthetic planning.

Reactivity with Carbonyls : While both can react with aldehydes and ketones, the stereochemistry of addition can vary. For instance, dimethylsulfoxonium methylide tends to react with cyclohexanones via equatorial addition, whereas dimethylsulfonium methylide shows a preference for axial addition. researchgate.net

Carbene Precursors : Both sulfoxonium ylides and diazo compounds can act as carbene equivalents. However, sulfoxonium ylides offer a safer alternative to diazo compounds, which can pose safety concerns due to the release of nitrogen gas. sigmaaldrich.comthieme-connect.comresearchgate.net The ability to generate metal carbenoids from stabilized sulfoxonium ylides, paralleling the reactivity of diazo compounds, was a significant milestone disclosed by Baldwin in 1993. unibo.it

The following table summarizes key comparative features:

FeatureSulfonium YlidesSulfoxonium YlidesDiazo Compounds
Stability Less stable, often require low temperaturesMore stable (especially stabilized forms), bench-stableCan be unstable, high energy release (N₂ gas)
Nucleophilicity More nucleophilic at carbonLess nucleophilic at carbonCarbene precursors, diverse reactivity
Corey-Chaykovsky Selectivity (with α,β-unsaturated carbonyls) Favors epoxides (1,2-addition)Favors cyclopropanes (1,4-addition)N/A
Safety Generally moderateGenerally good, safer alternativePotential safety issues (e.g., explosive)
Byproduct Sulfide (B99878) (e.g., dimethyl sulfide)Sulfoxide (e.g., dimethyl sulfoxide)Nitrogen gas (N₂)

Overview of Key Reaction Classes Catalyzed or Mediated by this compound Derivatives

This compound derivatives are broadly utilized in several key reaction classes in organic synthesis:

Corey-Chaykovsky Reactions : This is the most well-known application, involving the transfer of a methylene (or substituted methylene) group to electrophiles. It is used for the synthesis of:

Epoxides : From aldehydes (PubChem CID: 1064) and ketones (PubChem CID: 634) mdpi.comwikipedia.org

Aziridines : From imines (PubChem CID: 10988) mdpi.comwikipedia.org

Cyclopropanes : From α,β-unsaturated ketones (enones) (PubChem CID: 6380) and other electron-deficient olefins. mdpi.comunibo.itwikipedia.orgresearchgate.net

Insertion Reactions : Sulfoxonium ylides can undergo formal insertion into various bonds, often via metal-carbenoid intermediates or metal-free pathways. These include:

X–H Insertion : Examples include S–H, N–H, O–H, C–H, P–H, Cl–H, and Br–H bonds. mdpi.comunibo.itrsc.orgsigmaaldrich.comthieme-connect.commdpi.comresearchgate.net This is particularly significant as it provides alternatives to diazo compound-mediated insertions.

X–Y Bond Insertion : Such as dihalogenation or fluoration-azidation. mdpi.com

Olefination Reactions : These involve the formation of carbon-carbon double bonds. mdpi.com

Cyclization and Annulation Reactions : Beyond the formation of three-membered rings, sulfoxonium ylides are employed in more complex cyclizations and annulations, such as:

[4+1] Annulations : For the synthesis of γ-lactams (PubChem CID: 79198) and other cyclic compounds. mdpi.comresearchgate.net

Construction of Bicyclic Heterocycles : Such as azolopyridines and azolopyrimidines. sigmaaldrich.com

Ring-Opening Reactions : For example, the ring-opening of N-Boc lactams (PubChem CID: 104618) to yield β-keto sulfoxonium ylides. unibo.it

Alkylation and C-H Functionalization : Recent advances, including photoredox catalysis, have expanded their utility in alkylation procedures and direct C-H functionalization. rsc.orgrsc.orgsigmaaldrich.comresearchgate.net

The diverse reactivity of this compound derivatives, coupled with their practical advantages, ensures their continued prominence in academic research and industrial synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9OS+ B8643921 Trimethylsulfoxonium CAS No. 47987-92-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

47987-92-8

Molecular Formula

C3H9OS+

Molecular Weight

93.17 g/mol

InChI

InChI=1S/C3H9OS/c1-5(2,3)4/h1-3H3/q+1

InChI Key

YRYSAWZMIRQUBO-UHFFFAOYSA-N

Canonical SMILES

C[S+](=O)(C)C

Origin of Product

United States

Synthetic Methodologies for Trimethylsulfoxonium Salts and Derived Ylides

Synthesis of Trimethylsulfoxonium Halides (e.g., Iodide, Bromide)

This compound halides, such as the iodide and bromide salts, are key precursors to dimethylsulfoxonium methylide. Their synthesis primarily involves the reaction of dimethyl sulfoxide (B87167) (DMSO) with methyl halides.

Classical Preparative Routes (e.g., from Dimethyl Sulfoxide and Methyl Halides)

The traditional synthesis of this compound iodide involves the reaction of dimethyl sulfoxide (DMSO) with methyl iodide. google.commdpi.com This SN2 reaction typically requires heating the neat reactants or using a solvent. mdpi.comorganicchemistrytutor.com For instance, one common method involves refluxing DMSO with approximately 2.5 equivalents of iodomethane (B122720) at 80°C for 24 hours. chemicalbook.com Upon cooling, the crude this compound iodide precipitates and can be purified by washing with a solvent like acetone (B3395972). chemicalbook.com Due to the volatility and toxicity of iodomethane, this procedure must be conducted in a fume hood. chemicalbook.com

The synthesis of this compound bromide can be achieved by reacting DMSO with methyl bromide. google.comscispace.com A reported method involves heating benzyl (B1604629) bromide and DMSO at 80°C for 24 hours. chemicalbook.com After cooling to room temperature, the precipitated this compound bromide is washed with acetone and dried. chemicalbook.com However, heating a mixture of DMSO and methyl bromide at around 66°C has been associated with violent reactions and even explosions. google.com

ReactantsProductConditionsReference
Dimethyl Sulfoxide, IodomethaneThis compound IodideReflux at 80°C for 24 hours chemicalbook.com
Dimethyl Sulfoxide, Benzyl BromideThis compound BromideHeated at 80°C for 24 hours chemicalbook.com
Dimethyl Sulfoxide, Methyl BromideThis compound BromideHeating at ~66°C (Caution: potential for violent reaction) google.com

Improved and Scalable Synthetic Protocols

To enhance safety and efficiency, particularly for large-scale production, improved synthetic protocols have been developed. For the synthesis of this compound bromide, one improvement involves the addition of a scavenger, such as trimethyl orthoformate, to the reaction mixture of DMSO and methyl bromide. google.comjustia.com This helps to control the reactivity and prevent explosive decomposition. google.com

Another approach for a more controlled reaction involves the intermittent or continuous addition of methyl bromide to a mixture of DMSO and a stabilizing agent under atmospheric pressure, maintaining the temperature between 50 and 75°C. googleapis.com This method allows for better temperature management and has been shown to improve yield and reduce reaction time. googleapis.comgoogle.com After the addition is complete, the mixture is typically stirred for an additional 3 to 18 hours within the same temperature range. googleapis.com

A procedure for preparing trimethylsulfonium (B1222738) bromide from benzyl bromide and DMSO in the absence of water and a base has also been reported to produce the salt in good yields (around 65% after recrystallization). scispace.com

MethodKey FeaturesAdvantagesReference
Scavenger AdditionUse of trimethyl orthoformate with DMSO and methyl bromideEnhanced safety, prevention of explosions google.comjustia.com
Controlled AdditionIntermittent/continuous addition of methyl bromide to DMSO with a stabilizing agent at 50-75°CImproved yield, reduced reaction time, better safety googleapis.comgoogle.com
Base/Water-FreeReaction of benzyl bromide with DMSOHigh yield (65%) scispace.com

Safety Considerations and Process Optimization in Large-Scale Production

The large-scale synthesis of this compound halides, particularly the bromide salt, presents significant safety challenges due to the potential for exothermic and explosive reactions. google.com Process optimization has focused on mitigating these risks. The use of scavengers like trimethyl orthoformate or triethyl orthoformate is a key safety measure. google.comjustia.com

Controlling the reaction temperature is critical. A patented method describes a temperature control system where methyl bromide is added at a predetermined rate, with the addition paused if the temperature reaches an upper limit, thus preventing thermal runaway. google.com Carrying out the reaction under atmospheric pressure with controlled addition of methyl bromide also contributes to a safer process. googleapis.com For trimethylsulfonium halides in general, using bromide or chloride salts is often preferred over iodides for sustainability reasons. acsgcipr.org

In Situ Generation of Dimethylsulfoxonium Methylide (Corey-Chaykovsky Reagent)

Dimethylsulfoxonium methylide, the active methylene-transfer agent known as the Corey-Chaykovsky reagent, is typically generated in situ from its corresponding this compound salt precursor. mdpi.comorganic-chemistry.org This is achieved through deprotonation by a suitable base.

Base-Mediated Deprotonation Strategies

The formation of dimethylsulfoxonium methylide involves the deprotonation of the acidic α-hydrogen of a this compound salt. mdpi.com A variety of strong bases can be employed for this purpose. Sodium hydride (NaH) is a commonly used base, often in a solvent like dimethyl sulfoxide (DMSO). mdpi.comwikipedia.orgadichemistry.com Other strong bases such as potassium tert-butoxide and sodium hydroxide (B78521) have also been successfully used. nrochemistry.comgoogle.com

The choice of base can be tailored to the specific reaction conditions and substrate. For instance, in some procedures, an organic base like the guanidine (B92328) base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been found to be effective, particularly in acetonitrile (B52724) as the solvent. organic-chemistry.org The use of powdered sodium hydroxide in DMSO has also been reported as an effective method for generating the ylide. google.com

BaseSolventTypical ApplicationReference
Sodium Hydride (NaH)Dimethyl Sulfoxide (DMSO)General preparation of Corey-Chaykovsky reagent mdpi.comwikipedia.orgadichemistry.com
Potassium tert-butoxideDimethyl Sulfoxide (DMSO)Epoxidation reactions nrochemistry.com
Sodium Hydroxide (NaOH)Dimethyl Sulfoxide (DMSO)Cyclopropanation reactions google.com
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)AcetonitrileCyclopropanation of enones organic-chemistry.org

Solvent Effects on Ylide Formation and Reactivity

The solvent plays a crucial role in both the formation and subsequent reactivity of dimethylsulfoxonium methylide. DMSO is a very common solvent for the generation of this ylide, particularly when using bases like sodium hydride or potassium tert-butoxide. mdpi.comorganicchemistrytutor.comnrochemistry.com Its polar nature helps to dissolve the sulfoxonium salt and facilitate the deprotonation.

However, other solvents can be used and may offer advantages in specific transformations. For example, in the cyclopropanation of α,β-unsaturated carbonyl compounds, acetonitrile has been shown to provide excellent yields and high diastereoselectivity when used with an organic base. mdpi.comorganic-chemistry.org In contrast, solvents like toluene (B28343), dichloromethane (B109758) (CH2Cl2), and tetrahydrofuran (B95107) (THF) resulted in lower yields and poor stereoselectivity in the same reaction. mdpi.com The choice of solvent can therefore be critical for achieving the desired outcome and stereochemistry in reactions involving the Corey-Chaykovsky reagent. mdpi.comacs.org

SolventEffect on ReactionExample ApplicationReference
Dimethyl Sulfoxide (DMSO)Standard solvent for ylide generation and reactionEpoxidation of aldehydes and ketones mdpi.comorganicchemistrytutor.com
AcetonitrileHigh yields and diastereoselectivityCyclopropanation of α,β-unsaturated systems mdpi.comorganic-chemistry.org
Toluene, Dichloromethane, THFLower yields and poor stereoselectivityCyclopropanation of α,β-unsaturated systems mdpi.com

Synthesis of Substituted Sulfoxonium Ylides from this compound Precursors

The generation of substituted sulfoxonium ylides from this compound salts is a fundamental transformation in organic synthesis, providing access to a wide array of versatile reagents. These ylides, particularly those bearing a carbonyl group, serve as crucial intermediates in various carbon-carbon and carbon-heteroatom bond-forming reactions. The methodologies to access these substituted ylides have evolved to include direct acylation reactions, novel amide cleavage strategies, and sophisticated metal-catalyzed processes.

Direct Synthesis from Carboxylic Acid Derivatives

A primary and straightforward method for preparing α-carbonyl sulfoxonium ylides involves the reaction of dimethylsulfoxonium methylide with reactive carboxylic acid derivatives, such as acyl chlorides. scispace.com This approach is valued for its efficiency and has been refined to be more economical and suitable for large-scale synthesis. researchgate.netthieme-connect.comorganic-chemistry.org

An improved one-pot, two-step protocol has been developed that reacts this compound iodide with a base, like potassium tert-butoxide, to generate the methylide in situ. This is then followed by the addition of an acyl chloride. organic-chemistry.org This optimized method offers several advantages over previous procedures, including shorter reaction times, the use of fewer equivalents of the reactants, and a simplified workup that can avoid solvent extraction. researchgate.netthieme-connect.comorganic-chemistry.org The reaction typically involves refluxing this compound iodide with potassium tert-butoxide in a solvent like tetrahydrofuran (THF) for a short period before introducing the acyl chloride, leading to good yields of the desired carbonyl sulfoxonium ylides. organic-chemistry.org This makes the process less expensive and more practical for larger preparations. researchgate.netthieme-connect.com

The scope of this reaction has been demonstrated with a variety of acyl chlorides, yielding a range of α-carbonyl sulfoxonium ylides. organic-chemistry.org

Table 1: Synthesis of Carbonyl Sulfoxonium Ylides from Acyl Chlorides

Acyl Chloride Derivative Product Yield (%)
Benzoyl chloride 92% scispace.com
4-Methoxybenzoyl chloride 81% organic-chemistry.org
4-Chlorobenzoyl chloride 75% organic-chemistry.org
2-Naphthoyl chloride 73% organic-chemistry.org
Cinnamoyl chloride 65% organic-chemistry.org

This table showcases the yields for the synthesis of various α-carbonyl sulfoxonium ylides from the corresponding acyl chlorides using an improved one-pot protocol. scispace.comorganic-chemistry.org

Synthesis via N-C(O) Cleavage of Amides

A more recent and innovative strategy for the synthesis of sulfoxonium ylides involves the selective cleavage of the N-C(O) bond of amides. nsf.govacs.org This method represents a significant advancement, as it utilizes the traditionally unreactive amide bond as a functional handle. The reaction proceeds through the nucleophilic addition of dimethylsulfoxonium methylide (generated from this compound iodide and a base) to the amide carbonyl. nsf.govacs.orgmdpi.com

This transformation is particularly effective with acyclic "twisted" amides, where steric and electronic factors destabilize the planar amide resonance, making the carbonyl carbon more electrophilic. nsf.govacs.org The reaction proceeds under remarkably mild, room temperature conditions and demonstrates a broad substrate scope and high functional group tolerance. nsf.govacs.org This protocol has been successfully applied to the late-stage functionalization of complex molecules, including pharmaceuticals. nsf.govacs.org Mechanistic studies indicate that the reactivity of the amide is influenced by electronic factors, with electron-deficient amides reacting more readily. nsf.gov

Table 2: Synthesis of α-Ketosulfoxonium Ylides from Amides

Amide Substrate Base Solvent Yield (%)
N-Boc/N-Ph Benzamide KOt-Bu THF 94%
N-Boc/N-Ph 4-CF3-Benzamide KOt-Bu THF 99%
N-Boc/N-Ph 4-MeO-Benzamide KOt-Bu THF 93%
N-Boc/N-Ph 2-Naphthamide KOt-Bu THF 95%
N-Boc/N-Ph Thiophene-2-carboxamide KOt-Bu THF 85%

This table presents the yields of α-ketosulfoxonium ylides synthesized from various N-protected amides via selective N-C(O) cleavage. nsf.govmdpi.com

Metal-Catalyzed Approaches to Ylide Generation (e.g., Rhodium Catalysis)

Transition metal catalysis offers a powerful and versatile platform for the synthesis of substituted sulfoxonium ylides. Rhodium catalysts, in particular, have been extensively used in several distinct strategies. mdpi.com

One prominent rhodium-catalyzed method involves the coupling of sulfoxides with in situ-generated iodonium (B1229267) ylides. mdpi.comnih.govacs.org In this process, an active methylene (B1212753) compound reacts with an iodine(III) reagent like iodosobenzene (B1197198) diacetate to form an iodonium ylide. mdpi.com This intermediate then reacts with a rhodium(II) catalyst, such as rhodium(II) acetate (B1210297), to generate a rhodium-carbene complex. This highly reactive species is subsequently trapped by a sulfoxide (like dimethyl sulfoxide) to furnish the desired substituted sulfoxonium ylide. mdpi.comnih.govacs.org This approach is convenient and provides access to a wide range of sulfur ylides in moderate to good yields with short reaction times. nih.govacs.org

Another strategy employs rhodium(III) catalysis for the C-H activation and annulation of existing sulfoxonium ylides with other coupling partners. For instance, a Rh(III)-catalyzed cascade [4+2] annulation between a sulfoxonium ylide and a diazo compound can produce complex cyclic sulfoxonium ylides, such as naphthalenone sulfoxonium ylides. mdpi.com This method is characterized by its high regioselectivity, mild and redox-neutral conditions, and broad substrate tolerance. mdpi.com Similarly, rhodium catalysts can facilitate the C-H activation of sulfoxonium ylides for annulation with alkynes to produce functionalized naphthols, where the sulfoxonium ylide acts as a traceless directing group. researchgate.net

Table 3: Examples of Rhodium-Catalyzed Synthesis of Sulfoxonium Ylides

Catalytic System Reactants Product Type Yield (%)
Rh₂(OAc)₄ Malonate, Iodosobenzene diacetate, DMSO α,α-dicarbonyl sulfoxonium ylide up to 81% mdpi.com
[Cp*RhCl₂]₂ / AgSbF₆ Aroyl sulfoxonium ylide, Diazo compound Naphthalenone sulfoxonium ylide up to 96% mdpi.com
Rh(III) catalyst Sulfoxonium ylide, Alkyne 1-Naphthol (via ylide intermediate) Good to excellent researchgate.net

This table summarizes different rhodium-catalyzed approaches to generate substituted or functionalized sulfoxonium ylides. researchgate.netmdpi.commdpi.com

Corey Chaykovsky Reaction: Mechanistic Insights and Synthetic Scope

Fundamental Reaction Pathways and Product Formation

The Corey-Chaykovsky reaction, utilizing sulfur ylides derived from trimethylsulfoxonium, offers versatile pathways for the synthesis of various strained three-membered rings. wikipedia.orgorganicchemistrytutor.com

Epoxidation of Carbonyl Compounds (Aldehydes and Ketones)

One of the most common applications of the Corey-Chaykovsky reaction is the epoxidation of carbonyl compounds, specifically aldehydes and ketones. wikipedia.orgorganicchemistrytutor.comnrochemistry.com Dimethyloxosulfonium methylide (DMSOM), generated in situ from this compound halides (such as this compound iodide) by deprotonation with a strong base like sodium hydride, acts as a nucleophile. pku.edu.cnwikipedia.orgindiamart.comorganicchemistrytutor.comorganic-chemistry.org The ylide adds to the carbonyl carbon of aldehydes or ketones, leading to the formation of epoxides (oxiranes). wikipedia.orgpku.edu.cnorganicchemistrytutor.comnrochemistry.comorganic-chemistry.orgacsgcipr.org This method provides an important alternative to traditional epoxidation reactions of olefins. wikipedia.org

Aziridination of Imines

Beyond epoxidation, the Corey-Chaykovsky reaction extends its synthetic scope to the formation of aziridines from imines. wikipedia.orgnrochemistry.comorganic-chemistry.org Similar to the epoxidation, the nucleophilic sulfur ylide attacks the carbon-nitrogen double bond of an imine. organicchemistrytutor.com This reaction pathway results in the formation of a three-membered aziridine (B145994) ring, offering a valuable method for synthesizing these nitrogen-containing heterocycles. wikipedia.orgorganicchemistrytutor.comrsc.org

Cyclopropanation of α,β-Unsaturated Carbonyl Compounds

The Corey-Chaykovsky reaction is also effective for the cyclopropanation of α,β-unsaturated carbonyl compounds, also known as enones. wikipedia.orgpku.edu.cnorganicchemistrytutor.comnrochemistry.comorganic-chemistry.orgrsc.org In this case, dimethyloxosulfonium methylide (DMSOM) typically undergoes a 1,4-conjugate (Michael-type) addition to the β-position of the enone. adichemistry.compku.edu.cnorganicchemistrytutor.comacs.org This is followed by an intramolecular ring closure to yield cyclopropane (B1198618) derivatives. pku.edu.cnorganicchemistrytutor.comnrochemistry.comorganic-chemistry.orgrsc.orgresearchgate.netresearchgate.netacs.org Notably, when reacting with enones, dimethyloxosulfonium methylide preferentially leads to cyclopropanation products, distinguishing its regioselectivity from dimethylsulfonium methylide, which tends to yield epoxides with enones. pku.edu.cn

Mechanistic Elucidation of the Corey-Chaykovsky Reaction

The mechanism of the Corey-Chaykovsky reaction is well-understood and involves a sequence of nucleophilic addition and intramolecular cyclization steps, proceeding through a crucial zwitterionic intermediate. wikipedia.orgadichemistry.comorganicchemistrytutor.comrsc.orgresearchgate.net

Nucleophilic Addition and Intramolecular Cyclization Steps

The reaction initiates with the in situ generation of the sulfur ylide, such as dimethyloxosulfonium methylide, typically from this compound salts and a strong base. adichemistry.comorganicchemistrytutor.comorganic-chemistry.org This ylide possesses a nucleophilic carbon atom. adichemistry.comorganic-chemistry.org The first step involves the nucleophilic addition of this ylide carbon to the electrophilic carbon of the substrate (e.g., carbonyl carbon of an aldehyde/ketone, carbon of an imine, or the β-carbon of an α,β-unsaturated carbonyl compound). wikipedia.orgadichemistry.comorganicchemistrytutor.comnrochemistry.com This addition transfers a negative charge to the heteroatom (oxygen in carbonyls, nitrogen in imines) or forms an enolate in the case of enones. adichemistry.comorganicchemistrytutor.comorganic-chemistry.org Subsequently, an intramolecular cyclization occurs. The newly formed negatively charged heteroatom (or enolate) acts as an intramolecular nucleophile, attacking the now electrophilic carbon of the ylide. wikipedia.orgadichemistry.comorganicchemistrytutor.comorganic-chemistry.org This attack facilitates the expulsion of the sulfoxide (B87167) (e.g., dimethyl sulfoxide, DMSO) or sulfide (B99878) moiety as a good leaving group, resulting in the formation of the three-membered ring. wikipedia.orgadichemistry.comorganic-chemistry.org

Role of Zwitterionic Intermediates

A critical aspect of the Corey-Chaykovsky reaction mechanism is the formation of a zwitterionic betaine (B1666868) intermediate following the initial nucleophilic addition. rsc.orgacs.orgresearchgate.net This intermediate contains both a positive charge on the sulfur atom and a negative charge on the adjacent oxygen or nitrogen atom (or as an enolate). organicchemistrytutor.comacs.orgresearchgate.net The subsequent intramolecular cyclization step proceeds directly from this zwitterionic intermediate, leading to the desired three-membered cyclic product and the elimination of the neutral sulfur-containing byproduct. rsc.orgacs.orgresearchgate.netnih.govresearchgate.net The stability and reactivity of these zwitterionic intermediates play a significant role in determining the reaction outcome, including regioselectivity and diastereoselectivity. pku.edu.cnacs.org

Note on Data Tables: The information gathered primarily describes the synthetic scope and mechanistic pathways qualitatively. No specific numerical data (e.g., yields, reaction times for various substrates in a comparable format) was consistently available across sources to generate interactive data tables as per the instruction. The content is descriptive of the chemical processes.

Sulfoxide as a Leaving Group and its Implications

In the Corey-Chaykovsky reaction, the sulfoxide moiety, specifically dimethyl sulfoxide (DMSO) or its derivatives, functions as an excellent leaving group adichemistry.comorganic-chemistry.orgchemeurope.compku.edu.cnnih.gov. After the initial nucleophilic addition of the ylide to the electrophilic substrate, a zwitterionic intermediate is formed. The subsequent intramolecular cyclization step involves the expulsion of the neutral sulfoxide molecule adichemistry.comwikipedia.orgorganic-chemistry.orgorganicchemistrytutor.com.

This efficient expulsion of the sulfoxide moiety is crucial for driving the reaction towards the formation of the stable three-membered cyclic products adichemistry.comorganicchemistrytutor.compku.edu.cn. The driving force for this ring closure, in contrast to the Wittig reaction which yields olefins, is the formation of a stable, neutral sulfoxide molecule rather than a strong sulfur-oxygen double bond wikipedia.orgorganic-chemistry.orgchemeurope.comyoutube.com. In the Wittig reaction, the strong phosphorus-oxygen double bond formation leads to olefination through a four-membered cyclic intermediate, preventing oxirane formation wikipedia.orgorganic-chemistry.orgchemeurope.com.

The stability imparted by the sulfoxide group in sulfoxonium ylides also influences the reaction's regioselectivity, particularly with α,β-unsaturated carbonyl compounds. The increased stability of dimethyloxosulfonium methylide, compared to dimethylsulfonium methylide, contributes to a preference for 1,4-addition, leading to cyclopropane formation as the thermodynamically favored product adichemistry.comorganicchemistrytutor.compku.edu.cn. Computational studies have shown that the cyclopropanation pathway, involving Michael addition, can be very exergonic, further supporting the role of the sulfoxide as an effective leaving group in this context pku.edu.cn.

Stereochemical Control in Corey-Chaykovsky Transformations

Stereochemical control is a significant aspect of Corey-Chaykovsky transformations, enabling the synthesis of chiral epoxides, aziridines, and cyclopropanes.

Diastereoselectivity in Substituted Systems

The Corey-Chaykovsky reaction often exhibits inherent diastereoselectivity, particularly favoring trans-substituted products regardless of the initial stereochemistry of the starting material wikipedia.org. This preference arises from the mechanistic pathway, where the ring closure typically occurs from a conformation that minimizes steric interactions, leading to the more thermodynamically stable trans isomer.

Research has demonstrated good to excellent diastereoselectivity in various substituted systems. For instance, in the aza-Johnson-Corey-Chaykovsky reaction of chiral N-tert-butanesulfinyl ketimino esters with dimethylsulfoxonium methylide, highly diastereoselective α-quaternary aziridine-2-carboxylates were formed mdpi.com. The reaction showed broad substrate scope and tolerance for various alkyl, alkenyl, aryl, and heteroaryl groups mdpi.com. Similarly, good diastereoselectivity has been observed with ortho-substituted aromatic aldehydes and α-branched aliphatic aldehydes in related transformations mdpi.com. For example, in one-pot Knoevenagel condensation/Corey-Chaykovsky cyclopropanation, diastereomerically pure products were obtained researchgate.net.

Enantioselective Approaches (Chiral Ylides and Catalytic Variants)

The development of enantioselective variants of the Corey-Chaykovsky reaction remains an active and important area of research, aiming to produce products with a high enantiomeric excess (ee) wikipedia.org.

Chiral Ylides: One approach involves the use of chiral sulfides as precursors to generate chiral sulfonium (B1226848) or sulfoxonium ylides. While stoichiometric use of chiral sulfides has shown success in inducing enantioselectivity, the substrate scope can sometimes be limited wikipedia.orgorganic-chemistry.org. These chiral ylides can transfer more than just a methylene (B1212753) group, allowing for enantioselective induction organic-chemistry.org.

Catalytic Variants: More recently, significant progress has been made in developing catalytic asymmetric Corey-Chaykovsky reactions, employing both metal-catalyzed and organocatalytic systems:

Metal-Catalyzed Approaches: Transition metal catalysts, such as Rh(III) and Ir(I) complexes, have been successfully utilized for enantioselective cyclopropanation involving sulfoxonium ylides rsc.orgliverpool.ac.uk. For example, Shibasaki's group reported a catalytic asymmetric Corey-Chaykovsky cyclopropanation of enones with dimethylsulfoxonium methylide promoted by a La-Li₃-(biphenyldiolate)₃ + NaI system, achieving excellent enantioselectivity (84–99% ee) rsc.org. Iridium(I) complexes have also enabled the first successful cyclopropanation of α-carbonyl sulfoxonium ylides via a metal-carbene intermediate, showing complete stereospecificity and high enantioselectivity (up to 98% ee) liverpool.ac.uk.

Organocatalytic Approaches: Chiral organocatalysts have also emerged as powerful tools. The Hayashi-Jørgensen organocatalyst, for instance, has been used in enantioselective Corey-Chaykovsky reactions of 2'-hydroxycinnamaldehydes to yield cyclopropane-fused chromanol derivatives with good enantioselectivities and complete diastereoselectivity liverpool.ac.uk. Similarly, an α,α-diphenylprolinol aminocatalyst has been employed to access cyclopropane-fused chromanol structures with moderate-to-good yields, good enantioselectivities, and perfect diastereoselectivity at the cyclopropane ring acs.org. These catalytic methods offer a more efficient and sustainable route to enantiomerically enriched products compared to stoichiometric approaches organic-chemistry.orgresearchgate.net.

Interrupted Johnson-Corey-Chaykovsky Reactions and Their Mechanistic Deviations

"Interrupted reactions" refer to chemical processes where a known reactive intermediate deviates from its conventional reaction pathway, leading to novel and often unanticipated products nih.gov. In the context of the Johnson-Corey-Chaykovsky reaction, such interruptions involve mechanistic deviations that lead to products other than the typical three-membered rings adichemistry.comwikipedia.orgresearchgate.net.

These deviations often arise when the zwitterionic intermediate, formed after the initial nucleophilic addition of the sulfur ylide, undergoes alternative intramolecular cyclizations or rearrangements due to specific structural features of the substrate or altered reaction conditions researchgate.net.

Notable examples of interrupted Johnson-Corey-Chaykovsky reactions include:

Ramasastry's work on tethered bis-enones: Research has explored the reaction of dimethylsulfoxonium methylide with symmetrical aryl dienones, leading to products that deviate from the expected cyclopropanes mdpi.comresearchgate.net. These studies have provided insights into the factors influencing the mechanistic course of the reaction researchgate.net.

Synthesis of complex polycyclic spiro- and fused cyclopropanoids: An interrupted Corey-Chaykovsky reaction has been utilized for the synthesis of unprecedented and structurally intriguing molecular architectures, such as vicinal bis-spirocyclic indanones and spirannulated benzocycloheptanones nih.govrsc.org. This strategy involves the reaction of designed azaarenium salts with this compound iodide and sodium hydride, where the nucleophilic features of sulfur ylides merge with the electrophilic pyridinium (B92312) salts to achieve regio- and stereoselective formation of new classes of cyclopropanoids nih.govmdpi.comrsc.org. This highlights how the inherent electrophilic nature of certain substrates can redirect the ylide's reactivity, leading to complex polycyclic structures nih.gov.

These interrupted pathways underscore the versatility of sulfoxonium ylide chemistry and the potential for discovering new synthetic transformations by subtly altering substrate design or reaction parameters nih.govrsc.org.

Compound Names and PubChem CIDs

Beyond Corey Chaykovsky: Diverse Synthetic Applications of Trimethylsulfoxonium Derived Ylides

Formal Insertion Reactions

Formal insertion reactions involving trimethylsulfoxonium-derived ylides represent a powerful strategy for C-X and X-Y bond formation. These reactions often proceed via the initial protonation of the ylide's carbanion, followed by a nucleophilic addition, or through the generation of metal carbenoids. mdpi.comnih.gov

X-H Bond Insertions (X = S, N, C, P)

Sulfoxonium ylides can undergo formal insertion into various X-H bonds, offering a mild and efficient alternative to traditional diazo compound chemistry. unibo.itorganic-chemistry.orgacs.org

S-H Bond Insertions : Sulfoxonium ylides have been successfully employed in S-H bond insertion reactions. A catalyst-free methodology allows for the direct synthesis of β-keto thioethers from sulfoxonium ylides and aryl thiols under mild conditions, achieving high yields. oaepublish.comorganic-chemistry.org Furthermore, enantioselective S-H bond insertion reactions of α-carbonyl sulfoxonium ylides with aryl thiols have been realized using thiourea (B124793) catalysts, demonstrating excellent yields and enantioselectivities. oaepublish.commdpi.com

Table 1: Representative S-H Insertion Reactions

Ylide TypeSubstrateCatalystYield (%)Enantioselectivity (% ee)Reference
α-Carbonyl SulfoxoniumAryl ThiolsThioureaUp to 97Up to 95 mdpi.com
β-Keto SulfoxoniumAryl ThiolsCatalyst-freeExcellentN/A oaepublish.comorganic-chemistry.org

N-H Bond Insertions : The N-H insertion reactions of sulfoxonium ylides have been explored for the synthesis of various nitrogen-containing compounds. Early work by Baldwin and coworkers demonstrated rhodium(II)-catalyzed intramolecular N-H insertions, providing access to non-proteinogenic amino acid derivatives and enabling lactam ring expansion to form β-amino ketones. organic-chemistry.orgacs.orgnih.gov More recently, organocatalytic enantioselective N-H insertion reactions have been developed. For instance, α-keto sulfoxonium ylides react with arylamines in the presence of chiral phosphoric acid catalysts to yield α-amino ketones with high efficiency and good enantioselectivity. oaepublish.com Another approach utilizes a copper-bifunctional squaramide cooperative catalytic system for the synthesis of α-arylglycine esters with moderate to good enantiocontrol. nih.govthieme-connect.com

Table 2: Representative N-H Insertion Reactions

Ylide TypeSubstrateCatalyst/ConditionsProduct TypeYield (%)Enantioselectivity (% ee)Reference
β-Keto SulfoxoniumLactamsRh(II) catalystβ-Amino Ketones67-90N/A organic-chemistry.orgacs.org
α-Keto SulfoxoniumArylaminesChiral Phosphoric Acidα-Amino Ketones45-9767-85 oaepublish.com
α-Carbonyl SulfoxoniumArylaminesCu-bifunctional squaramideα-Arylglycine Esters49-9640-84 (up to 98 after recryst.) nih.gov

C-H Bond Insertions : C-H insertion reactions are particularly challenging but have been achieved using sulfoxonium ylides. Aïssa and colleagues demonstrated intramolecular C-H insertion reactions without metal catalysts, highlighting the role of the solvent. unibo.it Organocatalytic enantioselective C-H insertion of α-carbonyl sulfoxonium ylides into the C3 position of indoles has been reported using chiral phosphoric acid catalysts, providing C-C bond adducts with moderate yields and good to excellent enantioselectivity. oaepublish.commdpi.comnih.govrsc.org

Table 3: Representative C-H Insertion Reactions

Ylide TypeSubstrateCatalyst/ConditionsProduct TypeYield (%)Enantioselectivity (% ee)Reference
α-Carbonyl SulfoxoniumIndolesChiral Phosphoric Acid ((S)-TRIP)C-C adducts12-5020-93 oaepublish.commdpi.comnih.govrsc.org

P-H Bond Insertions : Sulfoxonium ylides are also noted to participate in formal insertion reactions into P-H bonds, although specific detailed examples are less commonly highlighted in the provided literature compared to S-H, N-H, and C-H insertions. mdpi.comnih.govresearchgate.net

C-X and X-Y Bond Insertions

Beyond X-H bonds, sulfoxonium ylides can also be leveraged for formal insertion reactions into C-X and X-Y bonds, leading to the synthesis of various bifunctional intermediates. unibo.itunibo.it

C-X Bond Insertions : Sulfoxonium ylides can react with polarized Nu-E bonds, where the nucleophilic carbon of the ylide attacks the electrophilic portion, followed by the displacement of dimethyl sulfoxide (B87167) (DMSO). unibo.it An example includes the synthesis of α-chloroketones from β-keto sulfoxonium ylides by treatment with anhydrous hydrogen chloride. This method offers a safer alternative to diazomethane-based homologation of acyl chlorides. unibo.it This approach can be extended to synthesize α-branched-α-halo carbonyl compounds. unibo.itunibo.it

X-Y Bond Insertions : While less explored, the potential for sulfoxonium ylides in X-Y bond insertions, such as dihalogenation or fluoration-azidation, is recognized as a promising area for synthesizing gem-difunctionalized carbonyl compounds in a single step. unibo.itmdpi.com

Cyclization Reactions for Higher-Membered Rings

Sulfoxonium ylides are increasingly utilized in cyclization reactions to construct higher-membered rings, often through formal cycloaddition pathways involving zwitterionic intermediates. mdpi.comnih.gov

(3+1) Cycloadditions (e.g., Oxetanes, Azetidines)

The (3+1) cycloaddition pathway of sulfoxonium ylides typically involves the formation of a zwitterionic intermediate through nucleophilic addition of the ylide carbanion to an electrophilic site, followed by intramolecular cyclization. This pathway can lead to the formation of four-membered heterocycles such as oxetanes and azetidines. mdpi.comnih.gov For instance, the asymmetric synthesis of trifluoromethylated aziridines has been achieved by reacting sulfoxonium ylide with chiral N-tert-butanesulfinyl ketimines, yielding products with good diastereoselectivities. mdpi.com Additionally, this compound ylide-based cyclization has been a key step in cascade sequences for complex molecule synthesis, such as in the divergent total synthesis of polyhydroxylated indolizidines involving epoxide ring opening and intramolecular cyclization. nih.gov

(4+1) Cycloadditions (e.g., Indanones, Indolines)

The (4+1) cycloaddition pathway, also proceeding via zwitterionic intermediates and intramolecular cyclization, is effective for synthesizing five-membered rings like indanones and indolines. mdpi.comnih.gov A notable development is the Rh(III)-catalyzed [4+1] cycloaddition of α-carbonyl sulfoxonium ylides with activated alkenes, which provides a variety of substituted indanone derivatives. acs.orgorganic-chemistry.org This reaction exhibits high tolerance for various functional groups, including electron-donating and electron-withdrawing groups at ortho and para positions of the ylide. acs.org The mechanism involves C-H oxidative alkenylation, β-hydride elimination, readdition of H-Rh species, a 1,2-carbon shift, and elimination of DMSO. acs.orgorganic-chemistry.org

Table 4: Rh(III)-Catalyzed [4+1] Cycloaddition for Indanone Synthesis

Ylide TypeAlkene PartnerCatalyst SystemTemperature (°C)Yield (%)Reference
α-Carbonyl SulfoxoniumActivated Alkenes[Cp*RhCl₂]₂, AgSbF₆, NaOAc in HFIP100Good to High acs.orgorganic-chemistry.org

Synthesis of Lactones and Lactams

This compound-derived ylides have also found significant application in the synthesis of lactones and lactams, which are prevalent motifs in natural products and pharmaceuticals.

Lactones : The synthesis of γ-lactones can be achieved by an extension of the Corey-Chaykovsky epoxidation, utilizing ketoacids and commercially available this compound iodide. The reaction proceeds through the deprotonation of the iodide to form the sulfur ylide, which then attacks the keto group of the deprotonated ketoacid. Subsequent intramolecular cyclization and ring opening of a six-membered lactone intermediate yield the desired γ-lactone in synthetically useful yields. acs.orgacs.org Another method involves the diastereoselective synthesis of γ-lactones through a three-component reaction of chiral sulfoxonium ylides, aldehydes, and ketenes. unibo.itdcu.ie

Table 5: Representative Lactone Synthesis

Starting MaterialsReagentProduct TypeYield (%)Reference
KetoacidsThis compound Iodide, NaH, DMSOγ-LactonesUseful acs.orgacs.org
Chiral Sulfoxonium Ylide, Aldehydes, KetenesBaseγ-LactonesGood unibo.itdcu.ie

Lactams : The synthesis of β-hydroxy-γ-lactams has been developed through a one-pot tandem Corey-Chaykovsky reaction and an intramolecular lactamization process. This involves α,α-dialkyl-β-oxo amides and this compound iodide in the presence of sodium hydride. The mechanism includes the nucleophilic attack of the sulfoxonium ylide to the ketone carbonyl, followed by intramolecular SN2 substitution by the nitrogen, releasing DMSO. unibo.itresearchgate.netrsc.org

Catalytic Methodologies Employing Trimethylsulfoxonium Derived Ylides

Organocatalysis in Asymmetric Transformations

Organocatalysis has emerged as a powerful tool for achieving stereoselective reactions involving sulfoxonium ylides mdpi.com. The development of enantioselective methodologies using organocatalysis has been a significant area of research mdpi.com. For organocatalyzed reactions to achieve enantioselectivity, the use of "pro-chiral" sulfoxonium ylides is often a prerequisite researchgate.net. These transformations include formal insertion reactions into S-H, C-H, and N-H bonds researchgate.netmdpi.com.

Chiral phosphoric acid (CPA) catalysts have been successfully employed in asymmetric transformations involving trimethylsulfoxonium-derived ylides. A proposed mechanism often involves the initial protonation of the sulfoxonium ylide by the chiral phosphoric acid, forming an ion pair with the anionic phosphate (B84403) catalyst. The chiral nature of the catalyst then dictates the enantiocontrol, guiding the nucleophilic attack to the carbon adjacent to the sulfoxonium group from the less sterically hindered side, leading to the displacement of dimethyl sulfoxide (B87167) (DMSO) mdpi.comrsc.org.

Notable applications include:

Enantioselective C-H Insertion: Chiral phosphoric acid catalysts, such as (S)-TRIP, have been utilized for the formal C-H insertion reaction of indoles into sulfoxonium ylide esters. This methodology provides C-C bond adducts with good to excellent enantioselectivity (up to 93% ee) and moderate yields (up to 50%) mdpi.com.

Enantioselective N-H Insertion: CPA-catalyzed N-H insertion reactions of sulfoxonium ylides with unprotected amines have yielded enantioenriched α-aryl glycines with excellent yields (up to 99%) and enantioselectivities (up to 97% ee) mdpi.com. Similarly, N-H insertion reactions involving anilines have also been reported using chiral phosphoric acid catalysis mdpi.comresearchgate.net.

Table 1: Representative Examples of Chiral Phosphoric Acid Catalysis in Asymmetric Insertions

Reaction TypeSubstrate (Ylide Partner)Yield Range (%)Enantioselectivity (ee) Range (%)Reference
C-H InsertionIndoles (Sulfoxonium Ylide Esters)Up to 50Up to 93 mdpi.com
N-H InsertionUnprotected Amines (Sulfoxonium Ylides)Up to 99Up to 97 mdpi.com

Transition Metal Catalysis in Ylide-Mediated Reactions

Sulfoxonium ylides are increasingly recognized as valuable precursors for metal carbenoids in transition metal-catalyzed processes nih.govthieme-connect.com. These metal carbenoid intermediates can undergo various transformations, including cyclopropanation and insertion reactions into X-H bonds (where X can be N, O, S, P) rsc.orgnih.gov. The combination of sulfur ylides with transition metal catalysis significantly enhances the utility of these reagents nih.gov.

Copper catalysis has been effectively employed in reactions involving this compound-derived ylides.

Homocoupling Reactions: Copper(II) acetate (B1210297), often in conjunction with silver(I) trifluoroacetate, has been used to catalyze the homocoupling of α-ketosulfoxonium ylides, leading to the formation of α,α,β-tricarbonyl sulfoxonium ylides. This methodology has shown good yields (up to 82%) for various examples mdpi.com.

Asymmetric Synthesis: A copper-bifunctional-squaramide cooperative catalytic system has enabled the enantioselective synthesis of α-arylglycine esters from sulfoxonium ylides, achieving yields of 49–96% and enantiomeric excesses of 40–84% (improving to 90–98% ee after recrystallization) rsc.org.

Cyclopropanation: Early examples of copper-catalyzed cyclopropanation employing sulfonium (B1226848) ylides (analogous to sulfoxonium ylides in this context) were reported, demonstrating their role as carbenoid synthons nih.gov.

Table 2: Representative Examples of Copper-Catalyzed Reactions

Reaction TypeYlide TypeCatalyst SystemYield Range (%)Enantioselectivity (ee) Range (%)Reference
Homocouplingα-ketosulfoxonium ylidesCu(OAc)₂/AgOTfUp to 82N/A mdpi.com
α-Arylglycine EstersSulfoxonium ylidesCopper-bifunctional-squaramide cooperative49–9640–84 (90–98 after recrystallization) rsc.org

Palladium catalysis has proven to be highly versatile for transformations involving sulfoxonium ylides, particularly in C-C bond formation.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling of aryl halides or triflates with α-carbonyl sulfoxonium ylides provides access to α-(hetero)aryl functionalized products. This method accommodates a broad range of aryl and heteroaryl substrates mdpi.comrsc.org.

Carbonylation Reactions: Palladium catalysis has also been successfully applied in carbonylation reactions to synthesize α-carbonyl-α-amidesulfoxonium ylides from aryl azides and α-keto or α-ester sulfoxonium ylides, achieving high yields (up to 98%) mdpi.com.

Intramolecular Arylation: Cyclic sulfoxonium ylides can be synthesized through palladium-catalyzed intramolecular arylation of sulfoxonium ylides mdpi.com.

Table 3: Representative Examples of Palladium-Catalyzed Transformations

Reaction TypeYlide TypeCoupling PartnerYield Range (%)Reference
Cross-Couplingα-carbonyl sulfoxonium ylidesAryl halides/triflatesBroad Scope mdpi.comrsc.org
Carbonylationα-keto/ester sulfoxonium ylidesAryl azidesUp to 98 mdpi.com
Intramolecular ArylationSulfoxonium ylidesN/ANot specified mdpi.com

Rhodium catalysis offers a powerful avenue for activating sulfoxonium ylides, often leading to the formation of rhodium-carbene complexes.

Synthesis of Sulfoxonium Ylides: Rhodium catalysis can be used to prepare sulfoxonium ylides with keto and ester groups from sulfoxides and bis-substituted methanes, achieving yields of up to 81% mdpi.com. This process often involves the in situ formation of an iodonium (B1229267) ylide, which then reacts with a rhodium(II) acetate to form a rhodium-carbene complex, subsequently reacting with a sulfoxide to yield the sulfoxonium ylide mdpi.com.

C-H Functionalization: Rhodium(III)-catalyzed C-H acylmethylation of arenes, utilizing sulfoxonium ylides as efficient carbene precursors, proceeds under redox-neutral conditions with broad scope and high efficiency acs.org. Rh(III) catalysts have also been employed in cross-coupling reactions of sulfoxonium ylides with arenes and heteroarenes, proceeding via directing group-mediated C(sp²)-H bond activation rsc.org.

N-H Insertion: Rhodium catalysts, such as Rh₂(TFA)₄, have been shown to facilitate N-H insertion reactions, for instance, in the ring opening of lactams with dimethylsulfoxonium methylide to form β-keto sulfoxonium ylides, followed by intramolecular N-H insertion to generate cyclic products nih.gov.

Intramolecular Cyclization: Rhodium(III)-catalyzed C-H activation/intramolecular cyclization cascade reactions from keto sulfoxonium ylides and diazo carbonyl compounds have produced highly functionalized naphthalenones bearing a sulfoxonium ylide moiety, with yields ranging from 14–75% rsc.org.

Enantioselective Transformations: Chiral ruthenium-complex catalyzed reactions (related to rhodium in their carbene-generating ability) have achieved enantioselective C-H insertion/annulation with sulfoxonium ylides, yielding enantioenriched cyclic sulfoximines with excellent enantioselectivity (up to 98% ee) rsc.org.

Table 4: Representative Examples of Rhodium-Catalyzed Reactions

Reaction TypeYlide TypeCatalyst System / ConditionsYield Range (%)Enantioselectivity (ee) Range (%)Reference
Synthesis of YlidesSulfoxides + bis-substituted methanesRhodium catalysisUp to 81N/A mdpi.com
C-H AcylmethylationSulfoxonium ylidesRh(III) catalystBroad ScopeN/A acs.org
N-H InsertionDimethylsulfoxonium methylideRh₂(TFA)₄77N/A nih.gov
Intramolecular CyclizationKeto sulfoxonium ylidesRh(III)-catalyzed C-H activation / Diazo carbonyl compounds14–75N/A rsc.org
Enantioselective C-H Insertion/AnnulationSulfoxonium ylidesChiral ruthenium-complex (related)Not specifiedUp to 98 rsc.org

Advanced Mechanistic and Theoretical Studies

Detailed Reaction Mechanism Elucidation

The mechanistic pathways of reactions involving trimethylsulfoxonium ylides are primarily characterized by nucleophilic attacks, with the surrounding solvent environment playing a critical role in modulating the reaction course and outcomes.

The cornerstone of this compound ylide chemistry is its function as a nucleophile. The ylide, typically generated in situ from a this compound salt and a strong base, engages in nucleophilic addition reactions with a wide array of electrophiles, including ketones, aldehydes, imines, and enones. chemeurope.comorganic-chemistry.orgadichemistry.com This process is fundamental to the formation of three-membered rings such as epoxides, aziridines, and cyclopropanes. organic-chemistry.orgadichemistry.com

The reaction sequence initiates with the attack of the nucleophilic ylide carbon on the electrophilic center of the substrate, for instance, the carbon atom of a carbonyl group. chemeurope.comadichemistry.com This step leads to the formation of a transient, charge-separated intermediate known as a betaine (B1666868) or zwitterion. mdpi.comunibo.it Subsequently, this intermediate undergoes a rapid intramolecular nucleophilic substitution. The negatively charged atom (e.g., oxygen from the carbonyl) attacks the now-electrophilic carbon of the original ylide, displacing dimethyl sulfoxide (B87167) (DMSO), which is an excellent leaving group, to yield the final cyclized product. organic-chemistry.orgadichemistry.com

With α,β-unsaturated carbonyl compounds, the more stable sulfoxonium ylide preferentially undergoes a 1,4-conjugate addition (Michael addition). This is followed by ring closure to afford cyclopropanes. organic-chemistry.orgadichemistry.com The stability of the sulfoxonium ylide renders the alternative 1,2-addition reversible, allowing the thermodynamically more stable 1,4-adduct to be the dominant product. unibo.it

Beyond direct nucleophilic attack, theoretical studies on related methyl transfer reactions involving sulfonium (B1226848) salts have identified the role of electron transfer processes occurring along the reaction coordinate. rsc.org These studies, utilizing conceptual Density Functional Theory (DFT), indicate that electron transfer is an integral part of the reaction mechanism, with its energetic favorability being influenced by the polarity of the solvent. rsc.org

The solvent environment exerts a significant influence on the mechanisms, rates, and selectivity of reactions involving this compound and its related sulfonium salts. rsc.orgrsc.orgcas.cz The polarity, permittivity, and specific interactions of the solvent with reactants, intermediates, and transition states are all crucial factors.

DFT studies on the intramolecular conversion of trimethylsulfonium (B1222738) chloride have shown that while the reaction proceeds via a standard SN2 mechanism across various solvents, the solvent's properties are key. rsc.org For example, the formation of ion pairs is highly dependent on the solvent's permittivity, occurring only in less polar media (permittivity ε < 28). rsc.org While this ion pairing does not alter the fundamental rate law, it has a pronounced effect on the kinetic solvent effect (KSE), which can distinguish between reactions initiated from free ions versus those starting from ion pairs. rsc.org

In methyl transfer reactions, an increase in solvent polarity can lead to a higher activation free energy. This is because polar solvents tend to stabilize the charged reactants more effectively than the more charge-diffuse transition state. cas.cz Conversely, specific solvents can play a direct, catalytic role. In an intramolecular C-H insertion reaction of a β-ketosulfoxonium ylide, the highly polar, hydrogen-bond-donating solvent 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) was found to be essential for promoting the reaction in the absence of a traditional metal catalyst. unibo.it

Solvent choice is also a critical parameter for optimizing reaction outcomes, such as yield and stereoselectivity. In the synthesis of trifluoromethylated aziridines using a sulfoxonium ylide, acetonitrile (B52724) (CH₃CN) provided superior yields and diastereoselectivity compared to other solvents like toluene (B28343), dichloromethane (B109758) (CH₂Cl₂), and tetrahydrofuran (B95107) (THF), which resulted in lower yields and poor stereocontrol. mdpi.com

Reaction ParameterEffect of Solvent EnvironmentExampleCitation(s)
Reaction Mechanism Generally proceeds via SN2 pathway, but solvent can enable alternative pathways.Intramolecular C-H insertion of a β-ketosulfoxonium ylide is enabled by HFIP solvent without a metal catalyst. unibo.itrsc.org
Reaction Rate Increasing solvent polarity can increase activation energy by stabilizing charged reactants more than the transition state.Methyl transfer from trimethylsulfonium to amines. cas.cz
Ion Pairing Occurs in solvents with low permittivity (ε < 28), influencing the kinetic solvent effect.Intramolecular conversion of trimethylsulfonium chloride. rsc.org
Yield & Selectivity Solvent choice can dramatically impact product yield and stereoselectivity.Synthesis of aziridines from ketimines, where CH₃CN gave higher yield and diastereoselectivity than toluene or THF. mdpi.com

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for dissecting the intricate details of reaction mechanisms involving this compound. Methods ranging from DFT to hybrid QM/MM simulations provide a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) is a powerful quantum mechanical method used extensively to investigate the electronic structure, stability, and reactivity of sulfonium and sulfoxonium species. rsc.orgrsc.orgnih.govnih.gov By calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), DFT can predict a molecule's reactivity and stability through the HOMO-LUMO energy gap. nih.govnih.gov

DFT calculations are routinely employed to:

Map Potential Energy Surfaces: By calculating the energies of reactants, products, intermediates, and transition states, DFT can elucidate detailed reaction pathways and determine activation barriers. rsc.org

Analyze Electronic Properties: It provides insights into charge distribution and steric factors, which are critical for understanding regioselectivity and stereoselectivity in reactions. acs.org

Identify Mechanistic Features: Conceptual DFT descriptors can be used to pinpoint specific electronic events during a reaction, such as the occurrence of electron transfer along the reaction coordinate. rsc.org

To accurately model chemical reactions within a complex solvent environment or an enzyme active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. rsc.orgresearchgate.netnih.gov This approach treats the chemically active region (e.g., the reacting molecules) with a high-level QM method, while the larger, surrounding environment (e.g., solvent molecules) is described using more computationally efficient MM force fields. researchgate.net

QM/MM molecular dynamics simulations offer a dynamic picture of the reaction, capturing the influence of the environment on the reaction mechanism. These simulations have been successfully applied to study methyl transfer reactions involving trimethylsulfonium. rsc.org A key advantage of this method is its ability to incorporate entropic effects and explicit solute-solvent interactions, such as hydrogen bonding. This often leads to the calculation of activation barriers that show excellent agreement with experimental data, proving more accurate than methods relying on simpler, implicit solvation models. rsc.org

Characterization and Reactivity Profiling of Key Intermediates

The reactivity of this compound salts is dominated by the formation and subsequent reactions of a key intermediate: dimethylsulfoxonium methylide ((CH₃)₂SOCH₂). This species, often referred to as the Corey-Chaykovsky reagent, is a sulfoxonium ylide. chemeurope.comorganic-chemistry.orgadichemistry.com

It is typically generated in situ through the deprotonation of a methyl group on the this compound cation by a strong base, such as sodium hydride (NaH). adichemistry.commdpi.com The resulting ylide is a neutral molecule best described as a carbanion stabilized by the adjacent, positively charged sulfoxonium center. mdpi.com

The reactivity profile of this intermediate is that of a potent nucleophile and methylene-transfer agent. chemeurope.comevitachem.com Its reaction with various electrophiles proceeds through a betaine intermediate, which then cyclizes. organic-chemistry.orgmdpi.com A defining feature of the Corey-Chaykovsky reagent's reactivity is its selectivity with α,β-unsaturated carbonyl systems. Due to its relatively high stability, its initial nucleophilic attack is reversible. This allows for thermodynamic control, leading predominantly to 1,4-conjugate addition to form cyclopropanes, rather than the 1,2-addition that would yield epoxides. adichemistry.comunibo.itresearchgate.net This contrasts with the behavior of less stable sulfonium ylides, which typically react under kinetic control to give 1,2-addition products. adichemistry.com

The nature of the counterion in the parent this compound salt (e.g., iodide, bromide, chloride) can also subtly influence the reactivity of the derived ylide, in some cases affecting the stereochemical outcome of asymmetric reactions. unibo.itacsgcipr.org

IntermediateGeneration MethodKey Structural FeatureReactivity ProfileCitation(s)
Dimethylsulfoxonium methylide Deprotonation of this compound salt with a strong base (e.g., NaH).Carbanion stabilized by an adjacent sulfoxonium group.Nucleophilic methylene-transfer agent. Favors 1,4-addition with enones to form cyclopropanes (thermodynamic control). chemeurope.comorganic-chemistry.orgadichemistry.commdpi.com
Betaine Nucleophilic addition of the ylide to an electrophile (e.g., a carbonyl).Zwitterionic species with separated positive (sulfonium) and negative (alkoxide) charges.Transient intermediate that rapidly undergoes intramolecular cyclization to form a three-membered ring and displace DMSO. organic-chemistry.orgmdpi.comunibo.it

Studies on Ylide Stability and Reactivity Modulation

Advanced mechanistic and theoretical studies have provided significant insights into the stability of this compound ylide and the factors that modulate its reactivity. These investigations are crucial for understanding its chemical behavior and for the rational design of synthetic methodologies.

The stability of a sulfur ylide is intrinsically linked to the oxidation state of the sulfur atom and the nature of the substituents attached to the ylidic carbon. Sulfoxonium ylides are generally more stable than their sulfonium ylide counterparts. mdpi.commdpi.com This increased stability is attributed to the greater ability of the sulfoxonium group to delocalize the negative charge of the carbanion through a combination of inductive effects and p-d orbital overlap, as well as electrostatic attraction between the negatively charged carbon and the positively charged sulfur. mdpi.com When comparing unstabilized ylides, dimethylsulfoxonium methylide (the ylide derived from this compound salts) is stable enough to be isolated and stored at room temperature in THF for several days, whereas the corresponding dimethylsulfonium methylide decomposes within minutes under the same conditions. mdpi.com

The stability and, consequently, the reactivity of sulfoxonium ylides are significantly modulated by the substituents on the ylidic carbon. Ylides are broadly categorized as "stabilized" or "unstabilized". unibo.it Unstabilized ylides, such as dimethylsulfoxonium methylide, lack an electron-withdrawing group on the carbanion and are therefore more nucleophilic and reactive. unibo.it In contrast, stabilized sulfoxonium ylides bear an electron-withdrawing group (e.g., carbonyl, ester, cyano) that delocalizes the negative charge, rendering the ylide less nucleophilic and more stable. unibo.it

The pKa of the conjugate acid of an ylide is a useful indicator of its stability and nucleophilicity. The pKa values for methyl-substituted sulfonium and sulfoxonium salts are in the range of 16–18 in dimethyl sulfoxide (DMSO), which is significantly lower than that of methyl-substituted phosphonium (B103445) and ammonium (B1175870) salts (pKa > 20 in DMSO). mdpi.com This indicates that the protons on the carbon adjacent to the sulfur in sulfonium and sulfoxonium salts are more acidic, facilitating ylide formation.

The modulation of reactivity is a key aspect of the synthetic utility of this compound ylide and its derivatives. This can be achieved by altering the ylide structure, the substrate, or the reaction conditions. One of the classic examples of reactivity modulation is the reaction of sulfur ylides with α,β-unsaturated carbonyl compounds. Unstabilized sulfonium ylides, being "harder" nucleophiles, typically yield epoxides via 1,2-addition to the carbonyl group. In contrast, the "softer" and more stable sulfoxonium ylides preferentially undergo 1,4-conjugate addition to the double bond, leading to the formation of cyclopropanes. mdpi.com The reversibility of the initial addition step also plays a crucial role; the additional oxygen in sulfoxonium ylides stabilizes the anionic intermediate to a degree that makes the 1,2-addition reversible, favoring the thermodynamically more stable cyclopropane (B1198618) product. unibo.it

Computational studies, primarily using density functional theory (DFT), have been instrumental in elucidating the mechanistic pathways and the origins of selectivity in reactions involving sulfoxonium ylides. For instance, DFT calculations have been used to compare the reactivity of phosphonium and sulfoxonium ylides in ruthenium-catalyzed dehydrogenative annulations. These studies revealed that while the phosphonium ylide is more reactive in the initial C-H activation step, the sulfoxonium ylide is more active in the subsequent insertion step due to a much lower free energy barrier for the removal of DMSO compared to triphenylphosphine (B44618) oxide. nih.gov

The following tables provide a summary of research findings on the stability and reactivity modulation of sulfoxonium ylides.

Table 1: Qualitative Stability and Reactivity of Sulfur Ylides

Ylide Type General Structure Relative Stability Relative Nucleophilicity Typical Reaction with α,β-Unsaturated Ketones
Unstabilized Sulfonium Ylide R₂S⁺-C⁻H₂ Low High 1,2-addition (Epoxidation)
Unstabilized Sulfoxonium Ylide R₂(O)S⁺-C⁻H₂ Moderate Moderate 1,4-addition (Cyclopropanation)
Stabilized Sulfonium Ylide R₂S⁺-C⁻H(EWG) High Low 1,4-addition (Cyclopropanation)
Stabilized Sulfoxonium Ylide R₂(O)S⁺-C⁻H(EWG) Very High Very Low Generally low reactivity, favors 1,4-addition

EWG = Electron-Withdrawing Group

Table 2: Modulation of Reactivity in the Asymmetric Cyclopropanation of Chalcones

Ylide Precursor Catalyst System Additive Enantiomeric Excess (ee) Reference
This compound chloride Chiral Li-La complex None 6% unibo.it
This compound iodide Chiral Li-La complex None 38% unibo.it
This compound iodide Chiral Li-La complex 10 mol% NaI 51% unibo.it

This table illustrates how the choice of the ylide precursor and the presence of an additive can significantly modulate the enantioselectivity of the reaction.

Data from DFT calculations comparing the reactivity of a phosphonium ylide and a sulfoxonium ylide in different steps of a catalytic cycle. nih.gov

Analytical and Spectroscopic Investigations of Trimethylsulfoxonium Compounds

Crystallographic Studies (Single Crystal and Powder X-ray Diffraction)

The trimethylsulfoxonium cation, (CH₃)₃SO⁺, exhibits a tetrahedral molecular geometry at the sulfur center, possessing an idealized C₃v symmetry wikipedia.org. This characteristic geometry is observed across various salts.

In this compound chloride, specific bond lengths and angles have been determined: the sulfur-oxygen (S-O) bond length is 1.436 Å, and the sulfur-carbon (S-C) bond length is 1.742 Å. The oxygen-sulfur-carbon (O-S-C) angles are measured at 112.6°, while the carbon-sulfur-carbon (C-S-C) angles are 106.2° wikipedia.orgwikipedia.org.

For this compound tetrachloridocobaltate(II) ([(CH₃)₃SO]₂CoCl₄), the S-C bond lengths range from 1.731(5) to 1.749(5) Å, and the O-S-C angles vary from 112.3(2)° to 113.8(2)°. This compound crystallizes in a monoclinic system with the P2₁/c space group, featuring unit cell parameters of a = 8.4397(3) Å, b = 15.6692(5) Å, c = 12.5989(4) Å, and β = 93.8580(10)°, with a volume of 1662.35(10) ų and Z = 4 at 293 K sigmaaldrich.com.

This compound phthalimide (B116566) crystallizes in an orthorhombic system with the Pnma space group. Its unit cell parameters are a = 8.445(1) Å, b = 10.958(1) Å, c = 12.084(2) Å, and a volume of 1118.2 ų with Z = 4 at 173 K wikipedia.orgsigmaaldrich.com.

In hybrid pseudo-perovskite materials, this compound lead triiodide ((TMSO)PbI₃), this compound lead tribromide ((TMSO)PbBr₃), this compound bismuth iodide ((TMSO)₃Bi₂I₉), and this compound bismuth bromide ((TMSO)₃Bi₂Br₉) are isomorphic and crystallize in the orthorhombic Pnma space group fishersci.ca. (TMSO)PbI₃ forms a one-dimensional (1D) network of face-sharing [PbX₆] octahedra, while the bismuth-based counterparts exhibit interrupted chains of [BiX₆] leading to a zero-dimensional (0D) local structure based on separated [Bi₂I₉]³⁻ dimers fishersci.ca.

The structural data for selected this compound compounds are summarized in the table below:

CompoundFormulaCrystal SystemSpace GroupUnit Cell Parameters (Å, °)Volume (ų)Temperature (K)Reference
This compound chloride[(CH₃)₃SO]Cl--S-O: 1.436; S-C: 1.742; O-S-C: 112.6; C-S-C: 106.2-- wikipedia.orgwikipedia.org
This compound tetrachloridocobaltate(II)[(CH₃)₃SO]₂CoCl₄MonoclinicP2₁/ca=8.4397(3), b=15.6692(5), c=12.5989(4), β=93.8580(10)1662.35(10)293 sigmaaldrich.com
This compound phthalimide[C₃H₉SO][C₈H₄NO₂]OrthorhombicPnmaa=8.445(1), b=10.958(1), c=12.084(2)1118.2173 wikipedia.orgsigmaaldrich.com
This compound lead triiodide(TMSO)PbI₃OrthorhombicPnmaIsomorphic with (TMSO)PbBr₃, (TMSO)₃Bi₂I₉, (TMSO)₃Bi₂Br₉-- fishersci.ca
This compound bismuth iodide(TMSO)₃Bi₂I₉OrthorhombicPnmaIsomorphic with (TMSO)PbI₃, (TMSO)PbBr₃, (TMSO)₃Bi₂Br₉-- fishersci.ca

This compound-based hybrid pseudo-perovskites, such as (TMSO)PbI₃, (TMSO)PbBr₃, (TMSO)₃Bi₂I₉, and (TMSO)₃Bi₂Br₉, demonstrate remarkable stability against oxygen, moisture, and temperature fluctuations fishersci.ca. In mixed lead/bismuth samples, complex disorder patterns have been observed in X-ray powder diffraction traces, attributed to short-range ordering of defects fishersci.ca. While specific structural phase transition temperatures for simple this compound salts are not extensively detailed, an ionogel incorporating this compound iodide has been shown to maintain its state below 100 °C and exhibits high latent heat and thermal stability exceeding 95% ereztech.com.

Vibrational Spectroscopy (FTIR and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the identification and characterization of this compound compounds. These techniques provide unique molecular fingerprints based on the vibrational modes of the chemical bonds present. FTIR spectra for this compound iodide are available and are utilized for identification purposes nih.govresearchgate.net. Raman spectra have also been reported for this compound chloride thermofisher.com. These spectroscopic methods are essential for confirming the presence of characteristic functional groups and for investigating molecular bonding within the compounds nih.govresearchgate.netnih.gov.

Electronic Spectroscopy (UV-Vis Reflectance Spectroscopy)

Electronic spectroscopy, particularly UV-Vis reflectance spectroscopy, is employed to investigate the electronic properties of this compound compounds, especially in the context of hybrid materials. This technique is crucial for determining optical energy band gaps.

In hybrid materials containing the this compound cation, UV-Vis reflectance spectroscopy is a practical method for studying their electronic band structures fishersci.ca. For instance, this compound lead triiodide ((TMSO)PbI₃) exhibits an optical band gap of 2.30 eV.

Furthermore, in solid solutions involving (TMSO)PbI₃ and (TMSO)₃Bi₂I₉, the optical band gap ranges from 2.11 to 2.74 eV. This band gap notably decreases with increasing bismuth (Bi³⁺) content. A minimal loading of 1% Bi³⁺ is sufficient to substantially reduce the band gap from 2.74 eV to 2.25 eV. Theoretical calculations based on density functional theory (DFT) show good agreement with these experimentally observed trends fishersci.ca.

Another relevant hybrid material, this compound copper iodide ([(CH₃)₃SO]Cu₂I₃), has an experimentally determined band gap of 3.63 eV.

The electronic band gap values for selected this compound hybrid materials are presented below:

CompoundType of MaterialBand Gap (eV)NotesReference
This compound lead triiodideHybrid pseudo-perovskite2.30Optical band gap
(TMSO)PbI₃ / (TMSO)₃Bi₂I₉ solid solutionsHybrid pseudo-perovskite2.11 – 2.74Decreases with increasing Bi³⁺ content; 1% Bi³⁺ reduces to 2.25 eV fishersci.ca
This compound copper iodideHybrid halocuprate3.63Experimental band gap

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a robust technique for both the structural characterization of this compound compounds and the investigation of reaction mechanisms involving them. For this compound iodide, ¹H NMR spectra have been used for structural confirmation, revealing a characteristic proton chemical shift at 3.904 ppm when dissolved in DMSO-d6 researchgate.net. Furthermore, the deuterated analog, this compound-d9 iodide, serves as a valuable methyl-d3 group donor in isotopic labeling experiments, facilitating detailed mechanistic studies.

Thermal Analysis (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique employed to measure the heat flow into or out of a sample as a function of temperature or time. This method is crucial for characterizing the thermal behavior of materials, including phase transitions such as melting, crystallization, and decomposition rigaku.comvub.benih.govcoriolis-pharma.com. For this compound compounds, DSC provides insights into their thermal stability and transition temperatures.

Detailed Research Findings

This compound Iodide (TMSOI) this compound iodide has been investigated using DSC to determine its thermal properties. Its melting point is reported to be in the range of 208 to 212 °C (481 to 485 K) wikipedia.org. Further studies indicate that this compound iodide decomposes at approximately 218 °C, as determined by DSC analysis vulcanchem.com. The thermal decomposition of TMSOI can be influenced by the presence of oxidizing agents, such as lead iodide (PbI₂), which can lead to its decomposition and oxidation researchgate.net. DSC experiments for this compound compounds are typically conducted using instruments like the TA Instruments DSC Q2000, with heating/cooling rates often set at 10 °C per minute amazonaws.comescholarship.org.

This compound Bromide (TMSOBr) Thermal analysis of this compound bromide reveals varying decomposition temperatures depending on the purity and presence of impurities. Some research indicates that the decomposition of TMSOBr can initiate at temperatures as low as 65 °C, particularly when traces of hydrogen bromide (HBr) are present, which can lower the activation energy for decomposition. In contrast, pure this compound bromide tends to decompose at higher temperatures, around 130 °C . Mitigation strategies, such as the inclusion of HBr scavengers, can be employed to enhance its thermal stability . The melting point of this compound bromide is reported as 252 °C chemicalbook.com.

This compound Chloride (TMSOCl) While specific DSC data for the melting or decomposition of this compound chloride itself were less detailed in the provided sources, it is known that its thermal decomposition can result in the release of various irritating gases and vapors. These hazardous products include carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, and hydrogen chloride gas fishersci.no. This compound chloride is also noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can influence its thermal behavior fishersci.no.

Data Tables

The following table summarizes the key thermal properties of this compound compounds determined through DSC and other thermal analyses:

CompoundMelting Point (°C)Decomposition Temperature (°C)AnionPubChem CID
This compound Iodide208–212 wikipedia.org218 vulcanchem.comIodide74498
This compound Bromide252 chemicalbook.com65 (with HBr traces), 130 (pure) Bromide11126750
This compound ChlorideNot specifiedThermal decomposition products observed fishersci.noChloride74499

Note: The decomposition temperature for this compound Bromide can vary significantly based on the presence of impurities like HBr .

Emerging Research Areas and Future Directions

Applications in Materials Science

Trimethylsulfoxonium compounds are being explored for their utility in materials science, particularly in the development of next-generation optoelectronic materials.

Extensive investigations are underway to understand and optimize the optoelectronic properties and chemical stability of materials incorporating this compound. For example, trimethylsulfonium (B1222738) lead triiodide (TMSPbI₃), a related sulfonium-based perovskite, exhibits a band gap of 3.1 eV and behaves as a semiconductor acs.orgresearchgate.netnih.govacs.org. This compound demonstrates high stability under moist air conditions and at temperatures up to 200 °C, largely due to the chemical inertness of the trimethylsulfonium group acs.orgrsc.orgresearchgate.net.

First-principles calculations have been employed to study the nanostructuring and device applications of halide perovskite nanowires, using (CH₃)₃SPbI₃ as a representative example arxiv.orgarxiv.org. These studies indicate that the one-dimensional (1D) (CH₃)₃SPbI₃ structure is structurally stable, and the electronic structures of higher-dimensional forms are robustly determined at the 1D level arxiv.orgarxiv.org. Notably, the PbI₃ columns in these structures avoid Peierls distortion and exhibit a semimetallic character arxiv.orgarxiv.org. When bundled nanowire junctions consisting of (CH₃)₃SPbI₃ channels are sandwiched between PbI₃ electrodes, they yield high current densities and significant room-temperature negative differential resistance (NDR) arxiv.orgarxiv.org. This NDR phenomenon is understood to arise from a combination of the near-Ohmic character of the TMSPbI₃-PbI₃ contacts and a novel quantum-mechanical hybridization between channel and electrode states arxiv.orgarxiv.org. Furthermore, multi-temperature X-ray diffraction and spectroscopic analyses have revealed two fully reversible structural phase transitions in TMSPbI₃ at -5 °C and approximately -100 °C, accompanied by a reduction in unit cell symmetry to monoclinic as temperature decreases acs.orgnih.govacs.org.

Table 1: Optoelectronic Properties and Stability of Trimethylsulfonium Lead Triiodide (TMSPbI₃)

PropertyValue/ObservationSource
Band Gap3.1 eV acs.orgresearchgate.netnih.govacs.org
Electrical BehaviorSemiconductor nih.govacs.org
Crystal Structure (RT)Hexagonal, 1D network of face-sharing [PbI₆] octahedra acs.orgnih.govacs.org
Chemical StabilityAir-stable; highly stable in moist air up to 85 °C; stable up to 200 °C acs.orgrsc.orgresearchgate.net
Structural Phase TransitionsTwo reversible transitions at -5 °C and ca. -100 °C (symmetry reduces to monoclinic) acs.orgnih.govacs.org
Moisture Stability (Device)Retains 85% initial efficiency after 90 days in inert environment; 84% after 1000 hours under ambient conditions (for mixed-dimensional PSCs with this compound chloride) rsc.org. TMSPbI₃ nanorod arrays showed good air stability for two months under ambient conditions researchgate.net. rsc.orgresearchgate.net

Development of Novel this compound-Derived Reagents and Catalysts

This compound compounds are pivotal in the development of new reagents and catalytic systems due to their capacity to form highly reactive sulfur ylides. This compound chloride (TMSC) serves as a versatile building block for synthesizing various organosulfur compounds with tailored properties smolecule.com. It acts as a methylating agent, capable of transferring a methyl group (CH₃) to organic compounds, which is particularly useful for synthesizing methyl ethers and quaternary ammonium (B1175870) salts smolecule.com. TMSC is also a precursor for thiol-functionalized materials and sulfur-containing heterocyclic compounds, which find applications in material science and medicinal chemistry, respectively smolecule.com.

A key application is the generation of dimethyloxosulfonium methylide, often referred to as the Corey-Chaykovsky Reagent, from this compound iodide (TMSOI) by reaction with a strong base like sodium hydride wikipedia.orgorganic-chemistry.org. This ylide is widely utilized in organic synthesis to prepare epoxides from ketones and aldehydes, and cyclopropanes from enones wikipedia.orgorganic-chemistry.org. Mechanistic studies suggest that TMSOI can stabilize intermediates and accelerate reaction rates in catalytic systems . Furthermore, derivatives such as triisopropylsulfoxonium tetrafluoroborate (B81430) have been developed for the preparation of gem-dimethylcyclopropanes from a range of α,β-unsaturated compounds, including ketones, esters, amides, nitriles, and nitro-compounds whiterose.ac.uk. This compound iodide has also been employed in the synthesis of polymethylene through an aqueous polyhomologation reaction, utilizing trialkylborane as an initiator/catalyst google.com.

Expanding the Scope of Asymmetric Synthetic Methodologies

This compound ylides are central to expanding the scope of asymmetric synthetic methodologies, enabling the stereoselective construction of complex molecular architectures. These ylides are crucial for forming epoxides, aziridines, and cyclopropanes through methylene (B1212753) transfer in the Corey-Chaykovsky reaction organic-chemistry.orgrsc.orgmdpi.com. The potential for enantioselective induction exists when chiral ylides are employed organic-chemistry.org.

Significant advancements include the first catalytic asymmetric transformations using sulfoxonium ylides, reported in 2007 for the cyclopropanation of enones, which yielded trans-cyclopropanes with excellent enantioselectivity (84–99% ee) rsc.org. A one-pot asymmetric methodology has also been developed to transform ketones into 2,2'-disubstituted oxetanes, achieving excellent enantioselectivities (99–99.5% ee) rsc.org. In the realm of aziridine (B145994) synthesis, asymmetric methods using sulfoxonium ylides and chiral N-tert-butanesulfinyl ketimines have furnished trifluoromethylated aziridines in good yields and with very good diastereoselectivities mdpi.com. A highly diastereoselective aza-Johnson–Corey–Chaykovsky reaction has also been developed to form α-quaternary aziridine-2-carboxylates mdpi.com. Additionally, the reaction of chiral imines with dimethylsulfonium methylide (derived from trimethylsulfonium iodide) has been shown to produce chiral aziridine derivatives with high diastereomeric excesses clockss.org. Ongoing research aims to develop more efficient methods for alkylating α-carbonyl sulfoxonium ylides and to synthesize diverse sulfoxonium salts beyond the this compound examples rsc.org.

Table 2: Representative Asymmetric Transformations Using Sulfoxonium Ylides

Reaction TypeSubstrate TypeProduct TypeYield Range (%)Enantioselectivity (ee) / Diastereoselectivity (de)Source
Corey-ChaykovskyKetones2,2'-disubstituted epoxides88–9991–97% ee rsc.org
Corey-ChaykovskyEnonestrans-cyclopropanes73–9784–99% ee rsc.org
One-pot AsymmetricKetones2,2'-disubstituted oxetanes58–8899–99.5% ee rsc.org
Asymmetric AziridinationChiral N-tert-butanesulfinyl ketiminesTrifluoromethylated aziridines61–93Very good de (up to >98% de) mdpi.com

Advanced Mechanistic Studies for Complex Reaction Systems

Advanced mechanistic studies are crucial for unraveling the intricate reaction pathways involving this compound compounds and for optimizing their performance in complex chemical systems. Research has focused on methyl transfer reactions involving trimethylsulfonium salts (a close analog of this compound), employing sophisticated computational methods such as ab initio calculations, implicit solvation models, and QM/MM molecular dynamics simulations researchgate.netresearchgate.net. These studies aim to elucidate the influence of the molecular environment, particularly solvent polarity, on reaction mechanisms, including the identification of electron transfer processes researchgate.netresearchgate.net. For instance, it has been observed that the activation free energy for methyl transfer reactions involving the trimethylsulfonium ion with ammonia (B1221849) and pyridine (B92270) increases with increasing solvent polarity researchgate.net.

In the context of perovskite materials, mechanistic insights have shed light on the exceptional chemical stability imparted by this compound cations. The high moisture stability of this compound-based perovskites is mechanistically attributed to the absence of hydrogen bonding between the this compound (TMSO⁺) cation and water molecules, coupled with robust electrostatic interactions between TMSO⁺ and the [PbI₆]⁴⁻ polyhedra researchgate.net. This understanding is vital for designing more durable perovskite solar cells. Furthermore, mechanistic investigations into the formation of aziridines from sulfoxonium ylides and imines have revealed that these reactions proceed to form a single diastereomer, providing key information for stereocontrol in synthesis mdpi.com.

Green Chemistry Principles in this compound Synthesis and Application

The application of green chemistry principles to the synthesis and utilization of this compound compounds is an important area of focus, aiming to minimize environmental impact and enhance sustainability. Green chemistry emphasizes reducing or eliminating the use and generation of hazardous substances throughout the chemical lifecycle, encompassing principles such as maximizing atom economy, employing less hazardous chemical synthesis, designing safer solvents, increasing energy efficiency, and favoring catalytic reagents over stoichiometric ones rroij.comresearchgate.netcore.ac.ukchemmethod.com.

This compound iodide (TMSOI) has been recognized as a "green methylating agent," indicating its potential for environmentally benign methylation reactions researchgate.net. A notable example of green chemistry in practice is the polyhomologation reaction of this compound iodide to produce polymethylene. This reaction can be conducted in water, and the dimethylsulfoxonium methylide monomer, derived from TMSOI, is stable in air google.com. This aligns with green chemistry principles by utilizing water as a safer solvent and reducing the need for inert atmospheres, thereby making the process more robust and energy-efficient google.com. The synthesis of this compound salts itself, often involving the oxidation of sulfonium (B1226848) salts, is an area where green chemistry principles can be applied, for example, by optimizing catalytic methods (such as those involving ruthenium tetroxide) and selecting environmentally benign solvents google.com. Future directions in this area will likely focus on developing more atom-economical routes, utilizing renewable feedstocks, and designing this compound-derived reagents that are inherently safer and degradable after use.

Q & A

Q. What are the primary synthetic applications of trimethylsulfoxonium in organic chemistry?

this compound salts (e.g., this compound iodide) are widely used in methylation and epoxidation reactions. They serve as precursors to dimethyloxosulfonium methylide, a key intermediate in Corey-Chaykovsky reactions for synthesizing epoxides, cyclopropanes, and aziridines . For example, in the methylenation of carbonyl groups, this compound iodide reacts with NaH in DMSO or DMF to generate the ylide, which adds to aldehydes/ketones to form epoxides . This reagent is favored over trimethylsulfonium derivatives due to its higher nucleophilicity and specificity, minimizing side reactions .

Q. How does this compound facilitate ylide formation, and what experimental conditions are critical?

Ylide formation requires deprotonation of this compound iodide using a strong base (e.g., NaH) in aprotic solvents like DMSO or DMF. The reaction proceeds via the generation of a sulfur-stabilized methylide species. Key parameters include:

  • Base stoichiometry : Excess NaH (≥2.4 equivalents) improves ylide stability and reaction efficiency .
  • Solvent choice : Polar aprotic solvents (DMF > DMSO > THF) enhance reactivity by stabilizing the ylide intermediate .
  • Temperature : Reactions typically proceed at room temperature, though lower temperatures (0°C) may reduce side products in sensitive substrates .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound-derived products?

  • NMR spectroscopy : Monitor ylide formation (disappearance of sulfoxonium signals at δ ~3.2 ppm for methyl groups) and product epoxides (characteristic oxirane protons at δ ~3.5–4.5 ppm) .
  • Mass spectrometry : Confirm molecular weights of intermediates and products.
  • X-ray crystallography : Resolve stereochemical outcomes in complex cyclopropane or epoxide derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield in this compound-mediated methylenation?

Optimization relies on balancing reagent equivalents, solvent, and temperature. Data from systematic studies (Table 1) reveal:

EntryThis compound Iodide (equiv)NaH (equiv)SolventTemperatureYield (%)
73.83.8DMFr.t.51%
83.83.2DMFr.t.54%
Key findings:
  • Higher equivalents (3.8 equiv) of both reagents improve yields (Entries 7–8).
  • DMF outperforms DMSO due to better ylide solubility and stability .
  • Excess NaH (≥3.2 equiv) is critical but must be balanced to avoid decomposition .

Q. How should researchers address contradictory data in literature regarding this compound reactivity?

Discrepancies often arise from solvent purity, base strength, or substrate sensitivity. For example:

  • Solvent anhydrity : Trace water in DMSO quenches the ylide, reducing yields .
  • Substrate steric effects : Bulky aldehydes may hinder ylide addition, favoring side reactions like aldol condensation .
  • Base compatibility : NaH is preferred over weaker bases (e.g., K₂CO₃) for complete deprotonation . Reproducibility requires strict control of anhydrous conditions and substrate-specific optimization .

Q. What strategies mitigate side reactions in deuterium-labeled syntheses using this compound?

Deuterated this compound iodide (TDMSOI) enables selective CD₃ labeling. Key steps include:

  • Deuterium exchange : Use DMSO-d₆ as a solvent to generate TDMSOI via sulfoxonium metathesis .
  • One-pot reactions : Sequential addition of TDMSOI and substrates minimizes deuterium loss .
  • Acidic proton screening : Target enolizable C–H bonds (e.g., phenols, thiophenols) for high deuteration efficiency (>90%) .

Q. How does this compound compare to other sulfonium/sulfoxonium reagents in stereoselective epoxidation?

this compound salts produce more nucleophilic ylides than trimethylsulfonium analogs, enabling milder conditions and higher stereoselectivity. For example:

  • Epoxide configuration : Sulfoxonium-derived ylides favor trans-epoxides due to less steric hindrance during cyclization .
  • Reaction specificity : Reduced byproduct formation (e.g., sulfoxides) compared to sulfonium reagents .

Methodological Best Practices

Q. What protocols ensure reproducibility in this compound-based reactions?

  • Documentation : Record exact equivalents, solvent batches, and drying methods (e.g., molecular sieves for DMF) .
  • Inert atmosphere : Use nitrogen/argon to prevent moisture ingress .
  • Validation : Include control reactions (e.g., without substrate) to confirm ylide activity .

Q. How should researchers design experiments to investigate solvent effects on ylide stability?

  • Systematic screening : Test solvents (DMF, DMSO, THF) at fixed reagent ratios and temperatures.
  • Kinetic monitoring : Use in situ NMR or IR to track ylide decomposition rates .
  • Computational modeling : Predict solvent polarity effects on ylide stability using DFT calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.